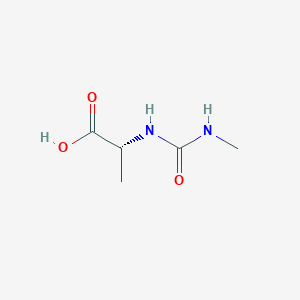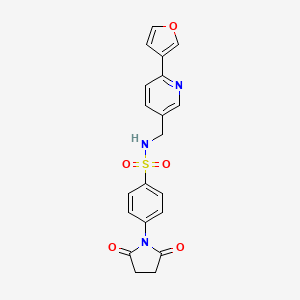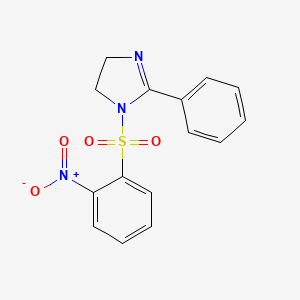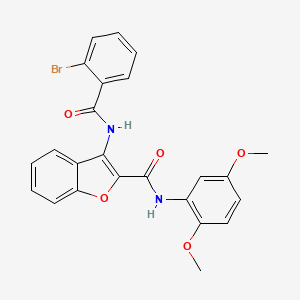
(Methylcarbamoyl)-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methocarbamol is a muscle relaxer that works by blocking nerve impulses (or pain sensations) that are sent to your brain. It is used together with rest and physical therapy to treat skeletal muscle conditions such as pain or injury . Methocarbamol is a carbamate ester that is glycerol in which one of the primary alcohol groups has been converted to its 2-methoxyphenyl ether while the other has been converted to the corresponding carbamate ester .
Synthesis Analysis
Methocarbamol was developed in the early 1950s as a treatment for muscle spasticity and the associated pain . A non-isocyanate pathway was used to synthesize a urethane methacrylate monomer, 2- ( (methylcarbamoyl)oxy)ethyl methacrylate (MEM) and methacrylic acid (MAA). The MEM and MAA mixture was copolymerized with MMA and BA in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .
Physical And Chemical Properties Analysis
Methocarbamol is a carbamate ester, a secondary alcohol, and an aromatic ether . Its molecular formula is C11H15NO5 and its molecular weight is 241.24 g/mol .
Applications De Recherche Scientifique
Biocatalysis and Enzymatic Activity
- Kinetic Resolution of N-Acetyl-DL-Alanine Methyl Ester : Esterase from Bacillus cereus demonstrates high activity and stereoselectivity in the biocatalytic resolution of N-acetyl-DL-alanine methyl ester, widely used in medicine, food, and cosmetics. This process, using immobilized E. coli cells, achieved a high enantiomeric excess and excellent reusability of the biocatalyst for the preparation of N-acetyl-D-alanine methyl esters (Zheng et al., 2018).
Microbial Production
- Metabolic Engineering for L-Alanine Production : Escherichia coli was genetically modified for l-alanine production, indicating the potential for efficient biosynthesis of alanine derivatives. This adaptation shows promise for the scalable production of amino acids like (Methylcarbamoyl)-D-alanine (Zhang et al., 2007).
Enzyme Characterization and Application
- Potential of N-Carbamoyl-β-Alanine Amidohydrolase : Agrobacterium tumefaciens C58's N-carbamoyl-β-alanine amidohydrolase, with broad substrate spectrum and hydrolytic efficiency, highlights potential industrial applications in β-amino acid production, relevant to compounds like (Methylcarbamoyl)-D-alanine (Martínez-Gómez et al., 2008).
NMR Spectroscopy in Protein Studies
- 4D 1H-13C NMR Spectroscopy : Utilizing alanine methyl groups in high-molecular-weight protein systems, this technique enhances the understanding of molecular structure and dynamics, which could be applicable for studying modifications like (Methylcarbamoyl)-D-alanine in complex proteins (Sheppard et al., 2009).
Asymmetric Synthesis
- Novel (R)-Selective Transaminase for D-Alanine Synthesis : Research into the asymmetric synthesis of D-Alanine, using modified enzymes, provides insights into efficient production methods for alanine derivatives (Jia et al., 2022).
Polymer Science
- Amino Acid-Based Polyacetylenes : Synthesis of novel amino acid-derived acetylene monomers, including alanine derivatives, for the formation of polymers with unique properties (Gao et al., 2003).
Biofilm Formation and Microbial Metabolism
- d-Alanine Metabolism in Bacteria : Understanding d-alanine metabolism, crucial for cell wall synthesis in bacteria like Streptococcus mutans, can inform the development of targeted antibiotics and treatments. This research is relevant to the broader understanding of alanine-based compounds in microbial growth and biofilm formation (Qiu et al., 2016).
Diagnostic Imaging
- Sensing Living Bacteria with d-Alanine-Derived Radiotracers : The unique metabolic feature of d-alanine in bacteria is exploited for in vivo detection using PET radiotracers, providing a potential diagnostic tool for infections. This showcases the diagnostic applications of alanine derivatives (Parker et al., 2020).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a similar structure, such as methocarbamol, have been found to primarily target the central nervous system .
Mode of Action
Methocarbamol, a structurally similar compound, is thought to work by blocking nerve impulses (or pain sensations) that are sent to the brain
Biochemical Pathways
The specific biochemical pathways affected by (Methylcarbamoyl)-D-alanine are currently unknown. Compounds with similar structures, such as methocarbamol, are known to affect pathways in the central nervous system
Pharmacokinetics
Methocarbamol, a structurally similar compound, has been found to have a plasma clearance ranging between 020 and 080 L/h/kg, a mean plasma elimination half-life ranging between 1 and 2 hours, and a plasma protein binding ranging between 46% and 50% .
Result of Action
Methocarbamol, a structurally similar compound, is known to provide relief from discomfort associated with acute, painful musculoskeletal conditions .
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-(methylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKJUOWDJNEADC-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylcarbamoyl)-D-alanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2365486.png)


![6-Cyclopropyl-2-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2365490.png)






![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)
![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)